

A Head-to-Head Comparison of Antiviral Efficacy: Leritrelvir vs. Nirmatrelvir

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Compound of Interest		
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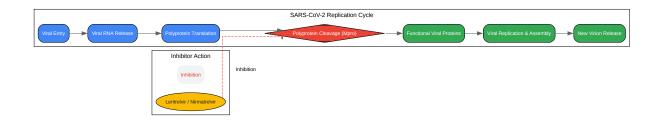
For Researchers, Scientists, and Drug Development Professionals

The global effort to combat the COVID-19 pandemic has spurred the rapid development of antiviral therapeutics. Among the most promising are inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This guide provides a detailed comparison of the antiviral efficacy of two such inhibitors: **leritrelvir** and nirmatrelvir, the active component of Paxlovid.

Mechanism of Action: Targeting a Key Viral Enzyme

Both **leritrelvir** and nirmatrelvir are peptidomimetic inhibitors that target the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4][5] Mpro plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[5] By binding to the active site of Mpro, these inhibitors block its proteolytic activity, thereby halting viral replication.[1][4] Nirmatrelvir is a reversible covalent inhibitor.[6] **Leritrelvir** is described as a novel α -ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease.[7][8][9]





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Figure 1: Mechanism of Action of Mpro Inhibitors.

In Vitro Efficacy Enzymatic Inhibition

The inhibitory activity of **leritrelvir** and nirmatrelvir against the SARS-CoV-2 Mpro has been quantified through enzymatic assays. The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.

Inhibitor	Target	Ki (nM)	Reference(s)
Leritrelvir	SARS-CoV-2 Mpro	8.6	[10]
Nirmatrelvir	SARS-CoV-2 Mpro (WT)	0.933	[11]
Nirmatrelvir	Omicron (P132H) Mpro	0.635	[11]
Nirmatrelvir	Beta, Lambda Mpro	1.05 - 4.07	[11]

Cell-Based Antiviral Activity



The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing an antiviral's potency in a cellular context. These values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.

Leritrelvir: In Vitro Antiviral Activity

SARS-CoV-2 Variant	Cell Line	IC50/EC50 (nM)	Reference(s)
Wild-type (WT)	Vero cells	36 (IC50)	[12]
Wild-type (WT)	Vero E6	95 (EC50)	[10]
Alpha	Vero E6	130 (EC50)	[10]
Beta	Vero E6	277 (EC50)	[10]
Delta	Vero E6	97 (EC50)	[10]
Omicron BA.1	Vero E6	86 (EC50)	[10]
Omicron BA.5	Vero E6	158 (EC50)	[10]
Omicron XBB.1.9	-	415 (EC90)	[12]

Nirmatrelvir: In Vitro Antiviral Activity

SARS-CoV-2 Variant	Cell Line	IC50/EC50 (nM)	Reference(s)
Delta	HeLa-ACE2	2.3 (IC50)	[13]
Omicron	HeLa-ACE2	3.7 (IC50)	[13]
Delta	Vero-TMPRSS2	23.3 (IC50)	[13]
Omicron	Vero-TMPRSS2	36.4 (IC50)	[13]
XBB.1.5	-	Maintained Efficacy	[14]

Clinical Efficacy



Clinical trials provide crucial data on the real-world performance of these antiviral agents in patients with COVID-19.

Leritrelvir: Phase 3 Clinical Trial Outcomes

A multicenter, randomized, double-blind, placebo-controlled phase 3 trial was conducted in China with 1359 patients with mild-to-moderate COVID-19.[7][8][15]

Endpoint	Leritrelvir Group	Placebo Group	p-value	Reference(s)
Median time to sustained clinical recovery	251.02 hours (IQR 188.95– 428.68)	271.33 hours (IQR 219.00– 529.63)	0.0022	[7][8][9]
Viral load reduction on day 4	0.82 log10 copies/mL greater reduction	-	-	[7][8]

Nirmatrelvir (in combination with Ritonavir - Paxlovid): Clinical Trial and Real-World Evidence

The EPIC-HR trial was a phase 2/3 study in high-risk, non-hospitalized adults with COVID-19. [16]

Endpoint	Nirmatrelvir/Ri tonavir Group	Placebo Group	Relative Risk Reduction	Reference(s)
COVID-19- related hospitalization or all-cause death (within 28 days)	0.7%	6.5%	89%	[17]
Hospitalization (30-day risk)	27.10 per 1000 participants	41.06 per 1000 participants	-	[18]
Death (30-day risk)	3.15 per 1000 participants	14.86 per 1000 participants	-	[18]



Experimental Protocols SARS-CoV-2 Mpro Inhibition Assay (General Methodology)

A common method to determine the inhibitory activity of compounds against Mpro is a Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay.[19]

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide
that is cleaved by Mpro, assay buffer, test compounds (leritrelvir, nirmatrelvir), and a
positive control inhibitor.

Procedure:

- The test compounds are serially diluted and incubated with a fixed concentration of Mpro in an assay buffer for a defined period.
- The enzymatic reaction is initiated by adding the FRET substrate.
- As Mpro cleaves the substrate, it separates a fluorophore and a quencher, resulting in an increase in fluorescence.
- The fluorescence intensity is measured over time using a plate reader.
- Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.

Another described method is a fluorescence polarization (FP) assay.[20][21]

In Vitro Antiviral Activity Assay (General Methodology)

The antiviral activity against live SARS-CoV-2 is typically assessed in cell culture, often using Vero E6 or HeLa-ACE2 cells.[10][13][22]

• Cell Culture: Vero E6 or other susceptible cells are seeded in multi-well plates and cultured until they form a confluent monolayer.

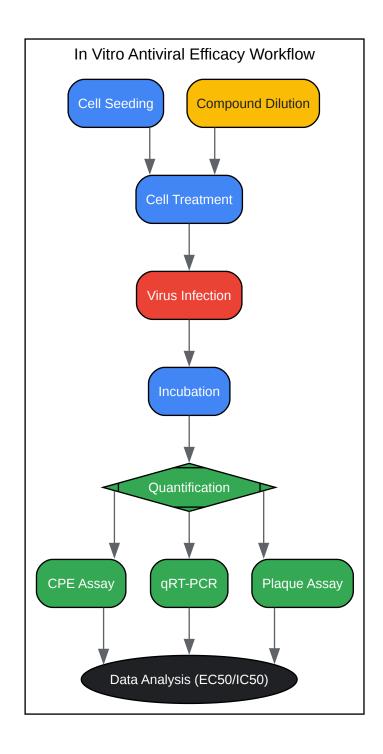






- Compound Treatment and Virus Infection: The cells are pre-treated with serial dilutions of the test compounds for a short period. Subsequently, the cells are infected with a known titer of a SARS-CoV-2 variant.
- Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).
- Quantification of Antiviral Activity:
 - CPE Reduction Assay: The extent of virus-induced CPE is visually scored or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo). The EC50 is the concentration at which the compound protects 50% of the cells from CPE.
 - Viral Yield Reduction Assay: The viral RNA in the cell culture supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR). The IC50 is the concentration at which the compound reduces the viral RNA yield by 50%.
 - Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques formed in the presence of the drug.





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Figure 2: General Experimental Workflow for In Vitro Antiviral Assay.

Summary and Conclusion



Both **leritrelvir** and nirmatrelvir demonstrate potent inhibitory activity against the SARS-CoV-2 main protease and effective antiviral activity against a range of viral variants in vitro. Clinical data support the efficacy of both compounds in treating mild-to-moderate COVID-19. Nirmatrelvir, as part of Paxlovid, has shown a significant reduction in hospitalization and death in high-risk patients.[16][17] **Leritrelvir** has demonstrated a significant reduction in the time to clinical recovery and a notable decrease in viral load.[7][8][15] A key distinction is that the clinical trials for **leritrelvir** have evaluated it as a monotherapy, whereas nirmatrelvir is co-administered with ritonavir to boost its pharmacokinetic profile.[3][7] Further head-to-head clinical trials would be beneficial for a direct comparison of their clinical effectiveness.

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